マペンテロール塩酸塩

概要

説明

マペンテロール (塩酸塩) は、β2-アドレナリン受容体作動薬として知られている化学化合物です。 主に科学研究で使用され、化学、生物学、医学、産業など、さまざまな分野で応用されています .

科学的研究の応用

マペンテロール (塩酸塩) は、科学研究において幅広い応用があります。

化学: さまざまなマトリックス中の複数の薬物残留物の検出のための標準として使用されます。

生物学: この化合物は、β2-アドレナリン受容体とその生物学的プロセスにおける役割に関連する研究に使用されています。

医学: マペンテロール (塩酸塩) を含む研究は、その潜在的な治療効果と、薬理学的試験における参照化合物としての使用に焦点を当てています。

作用機序

マペンテロール (塩酸塩) は、Gタンパク質共役受容体ファミリーの一部であるβ2-アドレナリン受容体に結合することによって、その効果を発揮します。 結合すると、受容体が活性化され、さまざまな生理学的反応をもたらす一連の細胞内イベントを引き起こします。 β2-アドレナリン受容体の活性化は、気管支拡張、心拍数の増加、および交感神経系に関連するその他の効果につながる可能性があります .

準備方法

合成経路と反応条件

マペンテロール (塩酸塩) の合成には、いくつかのステップが含まれます。 一般的な方法の1つには、4-アミノ-3-クロロ-5-トリフルオロメチルベンゼンと1,1-ジメチルプロピルアミンを反応させ、その後塩酸を添加して塩酸塩を形成する反応が含まれます . 反応条件は通常、最終生成物の純度と収率を確保するために、制御された温度と特定の溶媒を必要とします。

工業生産方法

マペンテロール (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、工業用グレードの試薬と機器を使用して、バルク量で化合物を製造します。 品質管理対策が実施され、製品の一貫性と純度が確保されます .

化学反応の分析

反応の種類

マペンテロール (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 化合物に存在する官能基を修飾するために、還元反応を行うことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、置換反応はさまざまな置換化合物を生成することができます .

類似化合物との比較

類似化合物

クレンブテロール: 研究と医学で使用される別のβ2-アドレナリン受容体作動薬。

サルブタモール: 喘息の治療における気管支拡張薬として一般的に使用されます。

テルブタリン: サルブタモールと同様の目的で使用されますが、薬物動態が異なります

独自性

マペンテロール (塩酸塩) は、その特有の化学構造により、他のβ2-アドレナリン受容体作動薬と比較して、独特の結合親和性と薬理学的効果を持っています。 その独自の特性は、β2-アドレナリン受容体相互作用のニュアンスを理解し、新規治療薬を開発するための研究において価値があります .

生物活性

Mapenterol hydrochloride is a β2-adrenoceptor agonist primarily used in research settings, particularly in the fields of pharmacology and veterinary medicine. This compound exhibits significant biological activity that influences various physiological processes, particularly in the respiratory system. This article provides a detailed overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name: Mapenterol hydrochloride

- CAS Number: 54238-51-6

- Molecular Formula: C14H20ClF3N2O·HCl

- Molecular Weight: 361.23 g/mol

Mapenterol hydrochloride acts primarily as a selective agonist for β2-adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels within cells. This cascade results in various physiological responses:

- Bronchodilation: Relaxation of bronchial smooth muscle, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Increased Mucociliary Clearance: Enhances the clearance of mucus from the respiratory tract.

- Vasodilation: May induce vasodilation in certain vascular beds, contributing to improved blood flow.

Pharmacological Effects

The pharmacological profile of Mapenterol hydrochloride includes:

- Bronchodilatory Effects: Studies have shown that Mapenterol effectively reduces airway resistance and improves lung function in animal models of asthma .

- Cardiovascular Effects: While primarily targeting the lungs, β2 agonists can also influence heart rate and contractility, although these effects are generally less pronounced compared to β1 agonists .

- Metabolic Effects: Activation of β2 receptors is associated with increased lipolysis and glycogenolysis, potentially impacting metabolic rates .

Case Studies

-

Respiratory Function Improvement:

A study involving asthmatic models demonstrated that administration of Mapenterol hydrochloride resulted in significant improvements in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR), indicating enhanced airway patency . -

Veterinary Applications:

In veterinary medicine, Mapenterol has been utilized for its bronchodilatory effects in horses suffering from exercise-induced pulmonary hemorrhage (EIPH). Clinical trials indicated that horses treated with Mapenterol showed improved performance metrics during races . -

Toxicology Studies:

Limited studies on the toxicity of Mapenterol hydrochloride suggest that while it is generally well-tolerated at therapeutic doses, excessive doses can lead to adverse effects such as tachycardia and hypokalemia. Proper handling and dosage are emphasized to mitigate these risks .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetics Overview

| Parameter | Value |

|---|---|

| Half-Life | Approximately 3 hours |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

特性

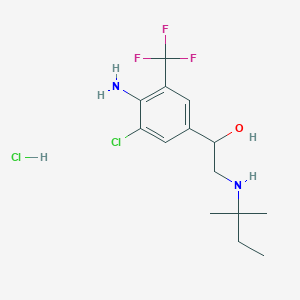

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。